1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl-
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Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- is a complex organic compound that belongs to the class of imidazo[2,1-f]purines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate purine derivatives, cyclization reactions can be employed to form the imidazo[2,1-f]purine core.
Substitution Reactions: Introduction of the 4-methylphenyl and dimethyl groups can be achieved through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography and recrystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in material science and catalysis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[2,1-f]purine Derivatives: Other derivatives with different substituents.
Purine Analogues: Compounds with similar purine cores but different functional groups.
Uniqueness
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
96885-23-3 |
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Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,4-dimethyl-6,7-bis(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H21N5O2/c1-14-5-9-16(10-6-14)18-13-27-19-20(25(3)23(30)26(4)21(19)29)24-22(27)28(18)17-11-7-15(2)8-12-17/h5-13H,1-4H3 |
InChI Key |
AGGOHDPKTBLZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)C)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
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